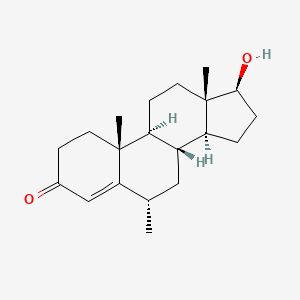

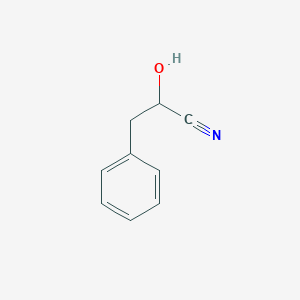

2-Hydroxy-3-phenylpropanenitrile

Overview

Description

Synthesis Analysis

The synthesis of hydroxylated phenylpropanoids, including compounds like 2-Hydroxy-3-phenylpropanenitrile, has been explored through both chemical and biotechnological methods. Biocatalytic hydroxylation, utilizing enzymes such as cytochrome P450 hydroxylases and non-P450 monooxygenases, has emerged as a promising approach due to its regiospecificity and efficiency. For instance, the use of non-P450 monooxygenase from Escherichia coli has demonstrated efficient ortho-hydroxylation towards plant phenylpropanoids, achieving high titers and yields for the production of hydroxylated phenylpropanoids (Lin & Yan, 2014).

Molecular Structure Analysis

Studies on molecular structure, including those involving hydroxylated phenylpropanoids, often utilize techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. For example, the pH-specific hydrothermal assembly of binary and ternary Pb(II)-(O,N-carboxylic acid) metal-organic framework compounds has shed light on the correlation of aqueous solution speciation with solid-state lattice architecture, illustrating the complexity and diversity of molecular structures in this class of compounds (Gabriel et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Hydroxy-3-phenylpropanenitrile and related compounds are influenced by their molecular structure. For instance, the study of hydrolysis of alkoxy(aryl)(phenyl)-λ6-sulfanenitriles offers insights into reaction mechanisms and kinetics, highlighting the impact of molecular structure on chemical behavior (Yoshimura et al., 2000).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and phase behavior, are essential for understanding their applicability in different contexts. Experimental and computational analyses, such as those reported for 3-hydroxypropanenitrile, provide valuable data on these properties, supporting their application in synthesis and material science (Roux et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are critical for the application of 2-Hydroxy-3-phenylpropanenitrile in synthetic chemistry. For example, electrosynthesis studies provide insights into the electrochemical characteristics and potential applications of hydroxyaryne precursors derived from phenylpropanenitriles, indicating their versatility in chemical synthesis (Zare et al., 2014).

Scientific Research Applications

Chemo- and Stereoselective Reduction

- Low-Temperature Yeast-Mediated Reduction : The use of baker's yeast at low temperatures (4°C) has been shown to effectively reduce 3-oxo-3-phenylpropanenitrile to (S)-3-hydroxy-3-phenylpropanenitrile with high selectivity, avoiding the production of reduction and alkylation byproducts common at room temperature (Florey et al., 1999).

Synthesis of Antidepressants

- Production of Fluoxetine, Tomoxetine, and Nisoxetine : 2-Hydroxy-3-phenylpropanenitrile, produced through ring-opening of styrene oxide, can be kinetically resolved via lipase-mediated transesterification. This process yields enantiopure products, which are key precursors in synthesizing antidepressants like fluoxetine, tomoxetine, and nisoxetine (Kamal et al., 2002).

Controlled Polymerization

- Regulator in Methacrylates and Styrene Polymerization : Dispolreg 007, a derivative of 2-Hydroxy-3-phenylpropanenitrile, has been identified as an effective regulator for the controlled (co)polymerization of methacrylates and styrene by nitroxide mediated polymerization (Simula et al., 2019).

Biocatalytic Synthesis

- Enzymatic Reduction for Antipode Synthesis : Enzymatic reduction of 3-oxo-3-phenylpropanenitrile, using a library of bakers’ yeast reductases, can produce both enantiomers of 2-Hydroxy-3-phenylpropanenitrile. This approach facilitates the biocatalytic synthesis of important pharmaceutical compounds like fluoxetine and nisoxetine (Hammond et al., 2007).

Optimization in Almond Meal

- (R)-Oxynitrilase in Almond Meal : Utilizing almond meal as a source of (R)-oxynitrilase, the resolution of racemic 2-Hydroxy-2-phenylpropanenitrile can be optimized. This process yields the less reactive (S)-enantiomer with high enantiopurity and the (R)-counterpart decomposes enzymatically, showing the potential in selective synthetic processes (Rotčenkovs & Kanerva, 2000).

Electrosynthesis and Electrochemical Applications

- Electrocatalytic Oxidation of Hydroxylamine : 2-Hydroxy-3-phenylpropanenitrile derivatives have been employed in electrosynthesis and electrochemical characterization, particularly for the electrocatalytic oxidation of hydroxylamine. This showcases its potential in analytical methods and mediator roles in electrochemical processes (Zare et al., 2014).

Safety and Hazards

“2-Hydroxy-3-phenylpropanenitrile” is classified as having acute toxicity (oral, category 4), skin irritation (category 2), and specific target organ toxicity (single exposure, category 3, respiratory system) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers Relevant papers on “2-Hydroxy-3-phenylpropanenitrile” include studies on its synthesis and its physical and chemical properties . More research is needed to further understand this compound.

properties

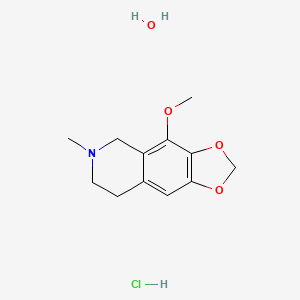

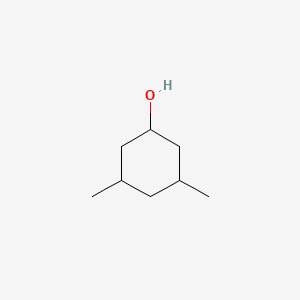

IUPAC Name |

2-hydroxy-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOUUOYVIYFDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302970 | |

| Record name | 2-hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-phenylpropanenitrile | |

CAS RN |

50353-47-4 | |

| Record name | 50353-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.